molecular formula C10H21NO4 B1677133 Miglustat CAS No. 72599-27-0

Miglustat

Número de catálogo B1677133
Número CAS: 72599-27-0
Peso molecular: 219.28 g/mol
Clave InChI: UQRORFVVSGFNRO-UTINFBMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Miglustat is an orally administered ceramide glucosyltransferase inhibitor . It is used to treat mild to moderate type 1 Gaucher disease in people who cannot be treated with an enzyme replacement therapy .


Synthesis Analysis

Miglustat is a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis . It inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of glycosphingolipids .


Molecular Structure Analysis

Miglustat is a hydroxypiperidine that is deoxynojirimycin in which the amino hydrogen is replaced by a butyl group . It is a member of piperidines and a tertiary amino compound . The molecular formula of Miglustat is C10H21NO4 .


Physical And Chemical Properties Analysis

Miglustat has a molecular weight of 219.28 g/mol . The IUPAC name for Miglustat is (2 R ,3 R ,4 R ,5 S )-1-butyl-2- (hydroxymethyl)piperidine-3,4,5-triol .

Aplicaciones Científicas De Investigación

Treatment of Niemann-Pick Disease Type C (NP-C)

  • Summary of Application: Miglustat is used for the treatment of progressive neurological manifestations in both adults and children with NP-C . NP-C is a rare, autosomal recessive, neurodegenerative disease associated with a wide variety of progressive neurological manifestations .
  • Methods of Application: The effectiveness of Miglustat has been assessed using a range of measures, including studies of cellular neuropathological markers and structural neurological indices in the brain, clinical impairment/disability, specific clinical neurological manifestations, and patient survival .
  • Results or Outcomes: Studies have shown reduced levels of choline (a neurodegeneration marker), and choline/N-acetyl aspartate ratio (indicating increased neuronal viability) in the brain during up to 5 years of Miglustat therapy . Numerous cohort studies indicate neurological stabilization over 2–8 years, with a trend for greater benefits in patients with older (non-infantile) age at neurological onset .

Treatment of Type 1 Gaucher Disease

  • Summary of Application: Miglustat is used for the treatment of adults with mild to moderate type 1 Gaucher disease . Gaucher disease is a genetic disorder in which glucocerebroside accumulates in cells and certain organs .
  • Methods of Application: The efficacy of Miglustat in type 1 Gaucher disease has been investigated in two open-label, uncontrolled trials and one randomized, open-label, active-controlled trial with enzyme replacement .
  • Results or Outcomes: In these studies, there was no apparent effect of Miglustat on sperm concentration, motility or sperm morphology after 6 weeks of therapy . All subjects experienced gastrointestinal upset, diarrhea, and mild weight loss during treatment .

Carcinogenesis Studies

  • Summary of Application: Miglustat has been used in carcinogenesis studies .
  • Methods of Application: Two-year carcinogenicity studies have been conducted with Miglustat in CD-1 mice at oral doses up to 500 mg/kg/day .

Treatment of Parkinson’s Disease

  • Summary of Application: Parkinson’s disease (PD) is the second most common neurodegenerative disease and is characterized by multiple motor and non-motor symptoms. Mutations in the glucocerebrosidase (GBA) gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most important and common genetic PD risk factors discovered to date .
  • Methods of Application: Therapeutic strategies for PD and GD targeting mutant GCase mainly include enzyme replacement, substrate reduction, gene and pharmacological small-molecule chaperones .
  • Results or Outcomes: Emerging clinical, genetic and pathogenic studies on GBA mutations and PD are making significant contributions to our understanding of PD-associated pathogenetic pathways, and further elucidating the interactions between GCase activity and neurodegeneration may improve therapeutic approaches for slowing PD progression .

Treatment of Fabry Disease

  • Summary of Application: The U.S. Food and Drug Administration approved Galafold (migalastat), the first oral medication for the treatment of adults with Fabry disease . Fabry disease is a rare and serious genetic disease that results from the buildup of a type of fat called globotriaosylceramide (GL-3) in blood vessels, the kidneys, the heart, the nerves and other organs .
  • Methods of Application: The efficacy of Galafold was demonstrated in a six-month, placebo-controlled clinical trial in 45 adults with Fabry disease .
  • Results or Outcomes: In this trial, patients treated with Galafold over six months had a greater reduction in globotriaosylceramide (GL-3) in blood vessels of the kidneys (as measured in kidney biopsy samples) as compared to patients on placebo .

Treatment of Tay-Sachs Disease

  • Summary of Application: Tay-Sachs disease (TSD) is an autosomal recessive disease that features progressive neurodegenerative presentations. It affects one in 100,000 live births. Currently, there is no approved therapy or cure .
  • Methods of Application: Multiple drug development strategies for TSD, including enzyme replacement therapy, pharmaceutical chaperone therapy, substrate reduction therapy, gene therapy, and hematopoietic stem cell replacement therapy have been explored .

Treatment of Alzheimer’s Disease

  • Summary of Application: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder that is characterized by cognitive decline and memory loss. Some studies have suggested that there may be a link between Niemann-Pick disease type C (NP-C) and AD, as both diseases exhibit similar neuropathological features .
  • Methods of Application: The potential use of Miglustat in the treatment of AD is currently under investigation. The drug is thought to reduce potentially neurotoxic levels of gangliosides GM2 and GM3, lactosylceramide, and glucosylceramide, which are commonly seen in NP-C and may also play a role in AD .

Treatment of Huntington’s Disease

  • Summary of Application: Huntington’s disease (HD) is an autosomal dominant inherited neurodegenerative disease. Altered lipid metabolism and lysosomal dysfunction have been seen in HD, including lysosomal expansion, a key feature of a type of disease known as lysosomal storage disorders .
  • Methods of Application: The use of Miglustat in the treatment of HD has been explored. The drug was found to have beneficial effects in HD models, including improvements in lipid trafficking, Ca2+ signaling, and lysosomal storage phenotypes .

Safety And Hazards

Miglustat may be very toxic if swallowed, irritating to skin, and risk of serious damages to eyes . It may also cause danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, and possible risk of harm to unborn child .

Direcciones Futuras

Since its approval in 2009, there has been a vast growth in clinical experience with Miglustat . It is indicated for the treatment of progressive neurological manifestations in both adults and children . The effectiveness of Miglustat has been assessed using a range of measures .

Propiedades

IUPAC Name

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045618
Record name Miglustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Miglustat functions as a competitive and reversible inhibitor of the enzyme glucosylceramide synthase, the initial enzyme in a series of reactions which results in the synthesis of most glycosphingolipids. The goal of treatment with miglustat is to reduce the rate of glycosphingolipid biosynthesis so that the amount of glycosphingolipid substrate is reduced to a level which allows the residual activity of the deficient glucocerebrosidase enzyme to be more effective (substrate reduction therapy), reducing the accumulation of glucocerebroside in macrophages. In vitro and in vivo studies have shown that miglustat can reduce the synthesis of glucosylceramide-based glycosphingolipids. In clinical trials, miglustat improved liver and spleen volume, as well as hemoglobin concentration and platelet count. Inhibition of glycosphingolipid synthesis has also shown to reduce intracellular lipid storage, improve fluid-phase endosomal uptake and normalize lipid transport in peripheral blood B lymphocytes of NP-C patients, which results in a decrease in the potentially neurotoxic accumulation of gnagliosides GM2 and GM3, lactosylceramide and glucosylceramide, possibly preventing further neuronal damage. Other studies have also suggested that miglustat may indirectly modulate intracellular calcium homeostasis through its effects on glucosylceramide levels, and evidence has shown that an initiating factor in the pathogenesis of NP-C may be impaired calcium homeostasis related to sphingosine storage. Therefore, the effect that miglustat exerts on intracellular calcium levels may influence an important underlying pathogenic mechanism of NP-C.
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Miglustat

CAS RN

72599-27-0
Record name Miglustat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72599-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miglustat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072599270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN3S497AZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169-172 °C, 169 - 172 °C
Record name Miglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00419
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglustat
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miglustat
Reactant of Route 2
Reactant of Route 2
Miglustat
Reactant of Route 3
Reactant of Route 3
Miglustat
Reactant of Route 4
Miglustat
Reactant of Route 5
Miglustat
Reactant of Route 6
Miglustat

Citations

For This Compound
6,650
Citations
PL McCormack, KL Goa - Drugs, 2003 - Springer
… with miglustat therapy. Fine tremor has been reported in approximately 30% of miglustat-… This review focuses on the use of miglustat in adult patients with type 1 Gaucher’s disease. …
Number of citations: 61 link.springer.com
M Pineda, M Walterfang… - Orphanet journal of rare …, 2018 - ojrd.biomedcentral.com
… Miglustat is indicated for the treatment of progressive neurological manifestations in both adults … miglustat. The effectiveness of miglustat has been assessed using a range of measures. …
Number of citations: 169 ojrd.biomedcentral.com
KA Lyseng-Williamson - Drugs, 2014 - Springer
… study, treatment with oral miglustat stabilized key neurological … The therapeutic effects of miglustat in stabilizing or slowing … The primary tolerability issues associated with miglustat are …
Number of citations: 142 link.springer.com
R Schiffmann, EJ FitzGibbon, C Harris… - Annals of Neurology …, 2008 - Wiley Online Library
… Thirty patients were enrolled, of whom 21 were randomized to miglustat and 9 to “no miglustat … levels were observed with miglustat compared with patients receiving ERT alone. …
Number of citations: 264 onlinelibrary.wiley.com
LA Sorbera, J Castaner, M Bayes - Drugs of the Future, 2003 - access.portico.org
… in GM1 from the cell surface, further demonstrating that miglustat inhibited biosynthesis of all glucosylceramide-based GSLs (26). Miglustat was shown to be effective in inhibiting GSL …
Number of citations: 15 access.portico.org
MC Patterson, D Vecchio, H Prady, L Abel… - The Lancet …, 2007 - thelancet.com
… We aimed to establish the effect of miglustat on several … miglustat in a dose adjusted according to body surface area. We assessed all patients 1 week after commencing miglustat …
Number of citations: 715 www.thelancet.com
N Belmatoug, A Burlina, P Giraldo… - Journal of inherited …, 2011 - Springer
… spontaneously during continued miglustat therapy, … of miglustat and reduce the magnitude of any changes in body weight, particularly if initiated at or before the start of therapy. Miglustat …
Number of citations: 88 link.springer.com
JE Wraith, D Vecchio, E Jacklin, L Abel… - Molecular genetics and …, 2010 - Elsevier
… 12 months of therapy with miglustat (17 of whom received miglustat in the initial randomized … patients (all from the miglustat-randomized group) completed 24 months on miglustat. Mean …
Number of citations: 246 www.sciencedirect.com
M Pineda, JE Wraith, E Mengel, F Sedel… - Molecular genetics and …, 2009 - Elsevier
… Miglustat has been shown to stabilize … of miglustat on neurological disease progression in patients treated in the clinical practice setting. Data from all NP-C patients prescribed miglustat …
Number of citations: 211 www.sciencedirect.com
RH Lachmann - Current Opinion in Investigational Drugs (London …, 2003 - europepmc.org
… miglustat (OGT-918; Vevesca; Zavesca) for the treatment of type 1 Gaucher disease. Miglustat … In November 2002, miglustat received EU approval for the treatment of Gaucher disease …
Number of citations: 74 europepmc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.